Mass Spectrometric Differentiation: +4 Da Mass Shift Enables Unambiguous MRM Quantification Versus Non-Labeled Impurity 9
Remdesivir impurity 9-d4 exhibits a molecular ion mass shift of +4.03 Da relative to non-labeled remdesivir impurity 9 (molecular weight: unlabeled ~602.57 g/mol; d4-labeled 606.60 g/mol), enabling baseline mass spectrometric separation and unambiguous multiple reaction monitoring (MRM) quantification without isotopic interference . This mass difference is sufficient to distinguish the internal standard from the target analyte in complex biological or pharmaceutical matrices, meeting ICH M10 bioanalytical method validation guidelines for stable isotope-labeled internal standards [1].
| Evidence Dimension | Molecular weight (mass spectrometric differentiation) |
|---|---|
| Target Compound Data | 606.60 g/mol (Remdesivir impurity 9-d4) |
| Comparator Or Baseline | ~602.57 g/mol (Remdesivir impurity 9, unlabeled) |
| Quantified Difference | +4.03 Da mass shift |
| Conditions | Calculated from molecular formula (C27H31D4N6O8P vs C27H35N6O8P); applicable to ESI+ LC-MS/MS analysis |
Why This Matters
The +4 Da mass shift ensures that the internal standard does not contribute to analyte signal and vice versa, a fundamental requirement for accurate and precise quantitative LC-MS/MS method validation.
- [1] Alvarez JC, et al. J Chromatogr B. 2021;1171:122627. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma. PMID: 33812345. View Source
